
4-Piperidinone, 2,5-dimethyl-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 2,5-dimethyl-1-propyl- is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in the synthesis of various chemicals and pharmaceutical drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-piperidinones typically involves the reduction of dihydropyridones. One common method uses zinc/acetic acid for a simple, inexpensive, and mild reduction . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .
Industrial Production Methods: Industrial production of 4-piperidinones often employs catalytic hydrogenation, although this can sometimes lead to over-reduction. The use of selective reagents and conditions is crucial to obtaining the desired product without unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinone, 2,5-dimethyl-1-propyl- undergoes various types of chemical reactions, including:
Reduction: Commonly achieved using zinc/acetic acid or catalytic hydrogenation.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Zinc/acetic acid or catalytic hydrogenation.
Substitution: Various alkylating agents or halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of dihydropyridones yields 4-piperidinones .
Scientific Research Applications
4-Piperidinone, 2,5-dimethyl-1-propyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical drugs.
Industry: Employed in the manufacture of chemicals and materials.
Mechanism of Action
The mechanism of action of 4-piperidinone, 2,5-dimethyl-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its reactive functional groups .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
2-Piperidinone: A derivative of piperidine with a ketone functional group.
Uniqueness: 4-Piperidinone, 2,5-dimethyl-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other piperidinones .
Properties
CAS No. |
61211-45-8 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2,5-dimethyl-1-propylpiperidin-4-one |
InChI |
InChI=1S/C10H19NO/c1-4-5-11-7-8(2)10(12)6-9(11)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
VIGGILQHSDMCKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(C(=O)CC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


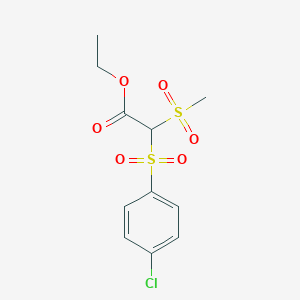

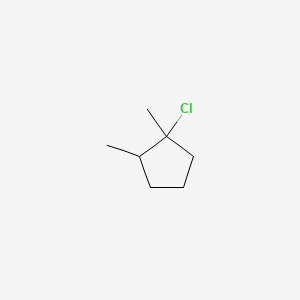
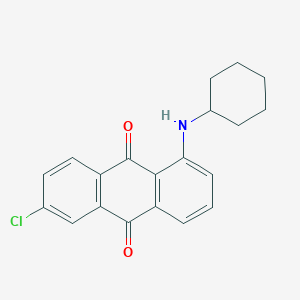
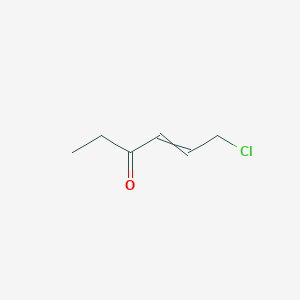
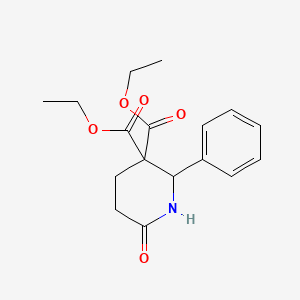
![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
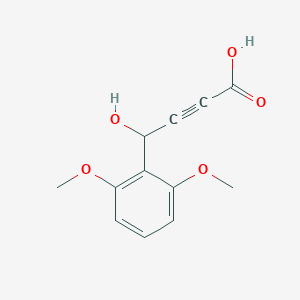

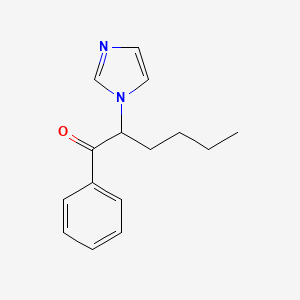
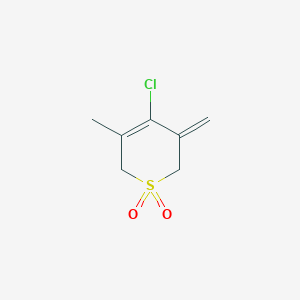
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
